![molecular formula C11H10N2O4 B2787141 3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione CAS No. 1008268-25-4](/img/structure/B2787141.png)
3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione
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Overview
Description
“3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzodioxol group and an amino group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecule contains a total of 29 bonds, including 19 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aromatic), 1 imide (-thio), and 2 ether groups .Scientific Research Applications
- The pyrrolidine ring serves as a valuable scaffold for designing bioactive compounds. Medicinal chemists exploit its sp³-hybridization, stereochemistry, and non-planarity to explore pharmacophore space effectively .
- Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones and evaluated their inhibitory activity against human carbonic anhydrase (CA) isoenzymes, specifically hCA I and hCA II .
- The stereogenicity of pyrrolidine carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
- Scientists construct pyrrolidine rings through diverse synthetic approaches. These include ring formation from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (e.g., proline derivatives) .
- Pyrrolidine-2,5-dione’s physicochemical parameters influence its pharmacokinetics and safety profile. Researchers investigate steric factors and structure-activity relationships (SAR) to optimize drug properties .
Medicinal Chemistry and Drug Discovery
Carbonic Anhydrase Inhibition
Enantioselective Protein Binding
Synthetic Strategies
Pharmacokinetics and ADME/Tox Properties
Future Directions
The pyrrolidine scaffold, including “3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione”, has potential for further exploration and development in drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . Therefore, future research could focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10-4-7(11(15)13-10)12-6-1-2-8-9(3-6)17-5-16-8/h1-3,7,12H,4-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSNXFUKKWEFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione |
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